Product packaging for 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine(Cat. No.:CAS No. 1707378-46-8)

2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B6202487
CAS No.: 1707378-46-8
M. Wt: 139.20 g/mol
InChI Key: YCNZJCSZSWNVHU-UHFFFAOYSA-N
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Description

2-(4-Ethyl-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound with the molecular formula C7H13N3 and an average molecular mass of 139.20 g/mol . It features an ethyl-functionalized pyrazole ring, a privileged scaffold in medicinal and agrochemical research known for its versatile pharmacological properties and ability to act as a ligand in coordination chemistry . The molecule's structure, represented by the SMILES notation CCC1=CN(N=C1)CCN, consists of a pyrazole core substituted at the 1-position with an ethanamine chain and at the 4-position with an ethyl group, making it a valuable building block for the synthesis of more complex molecules . Pyrazole derivatives are extensively investigated for their wide range of biological activities, which often include antimicrobial, anti-inflammatory, anticancer, and antidepressant effects . The presence of multiple nitrogen atoms in the pyrazole ring allows this compound to serve as an excellent chelating agent for transition metals, facilitating its application in catalysis, materials science, and the development of fuel cell membranes . As a key synthetic intermediate, researchers can utilize the primary amine group of the ethanamine side chain for further functionalization through condensation, amidation, or nucleophilic substitution reactions, enabling the creation of diverse libraries for drug discovery and materials development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1707378-46-8

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-(4-ethylpyrazol-1-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-2-7-5-9-10(6-7)4-3-8/h5-6H,2-4,8H2,1H3

InChI Key

YCNZJCSZSWNVHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(N=C1)CCN

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 4 Ethyl 1h Pyrazol 1 Yl Ethan 1 Amine

Retrosynthetic Strategies for the 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine Framework

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials.

Disconnection of the Pyrazole (B372694) Ring System

A primary retrosynthetic disconnection involves breaking the bonds of the pyrazole ring. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. wikipedia.org A common strategy for its synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). wikipedia.org This approach, known as a Knorr-type reaction, is a cornerstone in pyrazole synthesis. wikipedia.org Therefore, the 4-ethyl-1H-pyrazole core can be retrosynthetically disconnected to a substituted 1,3-diketone and hydrazine.

Another key disconnection point is the N1-C bond of the pyrazole ring, which attaches the ethanamine side chain. This bond can be formed through N-alkylation of a pre-formed 4-ethyl-1H-pyrazole with a suitable two-carbon electrophile bearing a protected amine functionality. bioorganica.com.uaresearchgate.net

Formation of the Ethanamine Side Chain

The ethanamine side chain can be introduced through various methods. A common approach involves the alkylation of 4-ethyl-1H-pyrazole with a protected 2-aminoethyl halide, such as 2-bromoethylamine (B90993) hydrobromide or N-(2-bromoethyl)phthalimide. bioorganica.com.ua The protecting group, typically a phthalimide (B116566) or a Boc group, is then removed in a subsequent step to yield the primary amine. bioorganica.com.ua Alternatively, the side chain can be constructed by reacting the pyrazole with chloroacetonitrile, followed by reduction of the nitrile group to an amine. bioorganica.com.ua

Classical and Established Synthetic Routes

The synthesis of this compound is typically achieved through multi-step sequences that involve the initial formation of the pyrazole ring followed by functionalization.

Multi-Step Synthesis via Pyrazole Ring Formation and Subsequent Alkylation/Functionalization

A prevalent and versatile method involves the initial construction of the 4-ethyl-1H-pyrazole core, followed by the introduction of the ethanamine side chain. bioorganica.com.uanih.gov This approach allows for the synthesis of a variety of N-substituted pyrazoles by modifying the alkylating agent.

The synthesis often begins with the formation of a 1,3-dicarbonyl precursor, which is then cyclized with hydrazine or a hydrazine derivative to form the pyrazole ring. nih.gov Once the 4-ethyl-1H-pyrazole is obtained, it is N-alkylated with a suitable electrophile containing a protected amine. bioorganica.com.ua For instance, alkylation with 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione followed by deprotection yields the desired product. bioorganica.com.ua The alkylation of pyrazoles can sometimes lead to a mixture of N1 and N2 isomers, which may require chromatographic separation. bioorganica.com.ua

Condensation Reactions for Pyrazole Core Construction

Condensation reactions are fundamental to the synthesis of the pyrazole core. researchgate.netumich.eduorganic-chemistry.orgclockss.orglibretexts.org The Knorr pyrazole synthesis and related methods involve the reaction of a β-dicarbonyl compound or its synthetic equivalent with a hydrazine. wikipedia.orgorganic-chemistry.org For the synthesis of a 4-ethylpyrazole, a key intermediate would be a 3-ethyl-1,3-dicarbonyl compound.

The general reaction involves the condensation of two molecules to form a larger molecule, often with the elimination of a small molecule like water. libretexts.orglabxchange.org In the context of pyrazole synthesis, the reaction between a hydrazine and a 1,3-diketone proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrazole ring. organic-chemistry.org Various catalysts and reaction conditions can be employed to control the regioselectivity of the reaction, especially when using substituted hydrazines. organic-chemistry.orgacs.org

Introduction of the Ethyl Group at the Pyrazole C-4 Position

The ethyl group at the C-4 position of the pyrazole ring can be introduced at different stages of the synthesis. One approach is to start with a precursor that already contains the ethyl group. For example, the synthesis can begin with an ethyl-substituted β-ketoester, which is then reacted with a hydrazine to form the 4-ethylpyrazole ring directly.

Alternatively, the ethyl group can be introduced onto a pre-formed pyrazole ring, although this is generally less common. This might involve electrophilic substitution reactions, such as Friedel-Crafts alkylation, but these methods can lack regioselectivity and are often less efficient than building the ring with the desired substituent in place. A more controlled method could involve a Vilsmeier-Haack type formylation at the C-4 position, followed by reduction of the aldehyde and subsequent conversion of the resulting hydroxymethyl group to an ethyl group. researchgate.net

Formation of the Ethan-1-amine Linkage via Amination Reactions

The introduction of the ethan-1-amine group is a critical step in the synthesis of the target molecule. This is often achieved by N-alkylation of the 4-ethyl-1H-pyrazole core with a suitable two-carbon synthon bearing a protected or latent amino group, followed by deprotection or conversion to the primary amine.

A common strategy involves the reaction of 4-ethyl-1H-pyrazole with a halo-acetonitrile, such as 2-chloroacetonitrile, followed by reduction of the nitrile group to the primary amine. Another prominent method is the direct amination of a precursor. For instance, electrophilic amination of primary amines using reagents like diethylketomalonate-derived oxaziridine (B8769555) can yield N-Boc protected hydrazines. organic-chemistry.org These can then be cyclized with a suitable diketone precursor to form the pyrazole ring, incorporating the amine functionality in a one-pot synthesis. organic-chemistry.org

Alternatively, a pre-formed pyrazole with a suitable leaving group on the ethyl side chain, such as 1-(2-bromoethyl)-4-ethyl-1H-pyrazole, can undergo nucleophilic substitution with an amine source like ammonia (B1221849) or, more commonly, a protected amine equivalent like potassium phthalimide (Gabriel synthesis) followed by hydrazinolysis. Reductive amination of a corresponding pyrazole-containing aldehyde or ketone is another viable pathway.

Modern and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally benign methods. These modern approaches are highly applicable to the synthesis of this compound and its derivatives.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher yields, milder reaction conditions, and improved selectivity. For the synthesis of substituted pyrazoles, various catalytic systems have been developed.

Metal-Catalyzed Cross-Coupling: Suzuki coupling reactions, catalyzed by palladium complexes, can be used to form the C-C bond between the pyrazole ring and the ethyl group if a suitable brominated pyrazole and ethylboronic acid are used as precursors. google.com

Copper-Catalyzed Reactions: Copper catalysts are effective for various transformations in pyrazole synthesis, including N-alkylation and cycloaddition reactions. rsc.orgorganic-chemistry.org For instance, a copper-catalyzed reaction could facilitate the N-alkylation of 4-ethyl-1H-pyrazole with an ethylamine (B1201723) synthon.

Ruthenium Catalysis: Ruthenium complexes have been employed for the dehydrogenative coupling of diols with hydrazines to form pyrazoles, representing a highly atom-economical approach. organic-chemistry.org

Nickel Catalysis: Air-stable Nickel(0) complexes have been shown to catalyze the transformation of isoxazoles into pyrazoles, offering an alternative route to the core heterocycle. organic-chemistry.org

The following table summarizes various catalytic methods applicable to pyrazole synthesis.

Catalyst SystemReaction TypeSubstratesKey Advantages
Pd(OAc)₂, PPh₃Suzuki CouplingBorylated pyrazole, Bromo-benzonitrileForms C-C bonds efficiently. google.com
Silica-supported CopperCycloadditionSydnones, Terminal alkynesEnables continuous flow synthesis. rsc.org
Ru₃(CO)₁₂ / NHC-diphosphineDehydrogenative Coupling1,3-diols, ArylhydrazinesHigh selectivity, produces only water and H₂. organic-chemistry.org
Ni(0) complexRing TransformationIsoxazolesOne-step conversion to pyrazoles. organic-chemistry.org
SnCl₂Multicomponent ReactionAldehyde, Hydrazine, β-ketoester, MalononitrileEfficient one-pot synthesis. nih.gov

Green Chemistry Principles in this compound Synthesis (e.g., Solvent-Free, Aqueous Media)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. nih.govbenthamdirect.com

Key green strategies include:

Use of Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Multicomponent reactions for pyrazole synthesis have been successfully carried out in water, often with the aid of catalysts or ultrasound irradiation. nih.govresearchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, for instance by grinding the reactants together (mechanochemistry) or under melt conditions, minimizes solvent waste. researchgate.nettandfonline.com Tetrabutylammonium bromide (TBAB) has been used as a recyclable, high-polarity medium for solvent-free pyrazole synthesis at room temperature. tandfonline.com

Microwave and Ultrasound-Assisted Synthesis: These energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govresearchgate.net For example, the synthesis of pyrano[2,3-c]pyrazole derivatives was achieved in 25 minutes with an 88% yield under microwave irradiation, compared to 1.4 hours and 80% yield with conventional heating. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine multiple starting materials in a single step, reducing the number of synthetic and purification steps, thus saving time, energy, and materials. nih.govresearchgate.net

The table below illustrates the application of green chemistry principles in pyrazole synthesis.

Green PrincipleMethodConditionsYieldReference
Aqueous MediaUltrasound-assisted MCRCeric ammonium (B1175870) nitrate (B79036) (CAN) catalyst, WaterExcellent yields nih.gov
Solvent-FreeGrindingTetrabutylammonium bromide (TBAB), Room Temp75-86% tandfonline.com
Microwave-AssistedMCRH₂O–ethanol solvent88% nih.gov

Flow Chemistry Applications and Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for scalability, safety, and process control. mdpi.comgalchimia.com This technology is well-suited for the industrial production of this compound.

Advantages of flow chemistry include:

Enhanced Safety: The small reactor volumes allow for better management of reaction exotherms and the safe handling of hazardous intermediates. nih.gov

Rapid Optimization: Reaction parameters such as temperature, pressure, and residence time can be quickly varied to find optimal conditions. galchimia.com

Scalability: Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors. nih.gov

Telescoped Synthesis: Multiple reaction steps can be connected in series, allowing for the continuous conversion of starting materials to the final product without isolating intermediates. nih.govrsc.org

A two-step flow process for pyrazole synthesis from acetophenones has been described, where an intermediate enaminone is formed and then condensed with hydrazine. galchimia.com This tandem approach highlights the efficiency of flow systems. Similarly, a multi-step flow synthesis of a complex pyrazole was achieved with a total residence time of only 31.7 minutes. nih.gov

Flow Chemistry ApplicationReactionKey FeatureThroughput/YieldReference
Two-step Pyrazole SynthesisEnaminone formation + CyclizationTandem reaction in connected reactorsHigh yields galchimia.com
Assembly Line SynthesisMulti-step modification of pyrazole coreModular approach for diversification1.76 g h⁻¹ nih.gov
Alkyne HomocouplingSequential reactionsNo isolation of intermediates84-90% yield rsc.org

Optimization of Reaction Conditions and Yield for Academic Synthesis

In an academic setting, the optimization of reaction conditions is crucial for maximizing yield and purity from small-scale syntheses. For the preparation of this compound, this involves systematically varying parameters such as solvent, temperature, catalyst, and reactant stoichiometry.

The synthesis of pyrazole-based compounds has been optimized using various approaches. researchgate.netresearchgate.net For example, in a five-component reaction to synthesize pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, the choice of catalyst and solvent (water) was critical for achieving high yields under thermal conditions. researchgate.net Similarly, the synthesis of 3,5-disubstituted 1H-pyrazoles from 1,3-diyne-indole derivatives was optimized by screening different solvents, with PEG-400 proving to be an effective and eco-friendly medium. researchgate.net

A systematic approach to optimization might involve:

Solvent Screening: Testing a range of solvents with varying polarities.

Temperature Variation: Determining the optimal temperature to balance reaction rate and selectivity.

Catalyst Loading: Finding the minimum amount of catalyst needed for efficient conversion.

Stoichiometry Adjustment: Varying the molar ratios of reactants to maximize the consumption of the limiting reagent.

The following table shows an example of reaction optimization for a pyrazole synthesis.

EntrySolventTemperature (°C)ConditionsYield (%)
1Toluene110-45
2Dioxane100-52
3DMF120-68
4PEG-400120-92
5PEG-400100-85

This is a representative table based on general optimization studies for pyrazole synthesis. researchgate.net

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral analogues, where a stereocenter is introduced into the molecule, is of significant interest. For this compound, a chiral center could be present on the ethylamine side chain. Stereoselective synthesis aims to produce a single enantiomer or diastereomer.

A key strategy for achieving this is the use of a chiral auxiliary. For example, (R)- or (S)-tert-butanesulfinamide can be condensed with an aldehyde to form a chiral sulfinyl imine. nih.gov A subsequent stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, yields a chiral amine. nih.gov This approach could be adapted by using a pyrazole-containing aldehyde as the starting material to generate chiral analogues of the target compound.

Another approach is the stereoselective reduction of a corresponding imine or the enzymatic resolution of a racemic mixture of the final amine. The Michael addition of pyrazoles to conjugated carbonyl alkynes can also be controlled to achieve high regio- and stereoselectivity, offering a pathway to specific isomers of N-vinylated pyrazoles, which could be further elaborated. nih.gov

MethodChiral SourceKey StepStereoselectivityReference
Chiral Auxiliary(R)-tert-butanesulfinamideStereoselective addition to a chiral sulfinyl imine100% ee nih.gov
Stereoselective Michael AdditionAg₂CO₃ as coordination guidanceAddition of pyrazole to conjugated alkyneHigh (E/Z) selectivity nih.gov

Reaction Mechanisms and Kinetic Studies of 2 4 Ethyl 1h Pyrazol 1 Yl Ethan 1 Amine

Mechanistic Pathways of Functional Group Transformations

The reactivity of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine is chiefly determined by its two main structural components: the primary amine on the ethyl side chain and the 4-ethyl-substituted pyrazole (B372694) ring.

Reactivity Profile of the Primary Amine Moiety

The primary amine group (-NH2) on the ethyl side chain is a potent nucleophile and a Brønsted-Lowry base. Its reactivity is characteristic of aliphatic amines, though it can be subtly influenced by the electronic properties of the attached pyrazole ring.

Key reactions involving the primary amine include:

Acylation: The amine readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. This is a standard nucleophilic acyl substitution reaction.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. The extent of alkylation can be controlled by stoichiometry and reaction conditions.

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), a reversible reaction that is typically acid-catalyzed.

N-amination: Electrophilic amination can occur, though it often requires a large excess of the amine due to the increased nucleophilicity of the resulting hydrazine (B178648) product. acs.org

The pyrazole ring, being an electron-withdrawing group, may slightly decrease the basicity and nucleophilicity of the primary amine compared to a simple alkylamine, but the two-carbon ethyl spacer mitigates this effect to a large extent. The introduction of an amino group can significantly affect the reactivity of pyrazole derivatives toward electrophiles. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its substitution pattern greatly influences its susceptibility to substitution reactions. nih.gov

Electrophilic Aromatic Substitution (SEAr): Pyrazole is an electron-rich aromatic system, making it reactive towards electrophiles. nih.gov Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which possesses the highest electron density. pharmaguideline.comquora.com However, in this compound, the C4 position is already occupied by an ethyl group. The ethyl group is electron-donating, further activating the ring towards electrophilic attack. Consequently, electrophilic substitution will be directed to the available C3 and C5 positions. Common electrophilic substitution reactions for pyrazoles include nitration (using HNO3/H2SO4), halogenation (e.g., with Br2), sulfonation (fuming H2SO4), and Vilsmeier-Haack formylation (POCl3/DMF). scribd.com The N1-substituent and the C4-ethyl group will collectively influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic aromatic substitution. tandfonline.comtandfonline.com SNAr reactions on pyrazoles are rare and typically require the presence of strong electron-withdrawing groups (such as nitro or formyl groups) to activate the ring and a good leaving group (like a halogen) at the substitution site. tandfonline.comtandfonline.com The ethyl group at C4 in the target molecule is electron-donating, which further deactivates the ring for nucleophilic attack. nih.gov Therefore, SNAr is highly unlikely to occur on the pyrazole ring of this compound unless it is first modified to contain powerful electron-withdrawing substituents.

Role of the Ethyl Group in Modulating Reactivity

The C4-ethyl substituent plays a significant role in the chemical behavior of the molecule through both electronic and steric effects.

Electronic Effects: The ethyl group is an electron-donating group (EDG) due to a combination of the inductive effect and hyperconjugation. This has two main consequences:

Increased Reactivity in SEAr: By donating electron density into the pyrazole ring, the ethyl group increases the ring's nucleophilicity, making it more reactive towards electrophiles compared to an unsubstituted pyrazole. researchgate.net

Increased Basicity: The electron-donating nature of the ethyl group can slightly increase the basicity of the pyridine-like N2 nitrogen atom of the pyrazole ring. nih.gov

Steric Effects: The ethyl group can exert steric hindrance at the adjacent C3 and C5 positions. This can influence the regioselectivity of electrophilic substitution reactions, potentially favoring attack at the less sterically hindered position, depending on the size of the incoming electrophile.

Tautomerism and Protropic Transformations within the Pyrazole System

Tautomerism is a key structural feature of many pyrazole compounds. nih.govnih.govresearchgate.net N-unsubstituted pyrazoles exhibit annular tautomerism, a form of prototropy where the hydrogen atom on the nitrogen can move between the N1 and N2 positions. nih.gov

However, in this compound, the nitrogen at the N1 position is substituted with an aminoethyl group. This substitution prevents annular tautomerism, as there is no mobile proton on either of the ring's nitrogen atoms. The structure is locked as a 1,4-disubstituted pyrazole.

Kinetic Investigations of Key Reactions

Kinetic studies provide quantitative insight into reaction rates and mechanisms. While specific kinetic data for this compound is not extensively documented, the principles can be inferred from studies on similar functional groups and pyrazole systems. researchgate.netresearchgate.net

Rate Law Determination and Reaction Order

The rate of a chemical reaction is described by its rate law, which expresses the reaction rate as a function of the concentration of the reactants.

Rate = k [R-NH2] [R'-COCl]

Electrophilic Aromatic Substitution: For an electrophilic substitution reaction on the pyrazole ring, such as nitration, the reaction is also generally expected to follow second-order kinetics. It would be first order with respect to the pyrazole substrate and first order with respect to the electrophile (e.g., the nitronium ion, NO2+).

Rate = k [Pyrazole] [Electrophile]

The reaction order can be determined experimentally using methods like the method of initial rates. This involves measuring the initial rate of the reaction at different initial concentrations of the reactants. The following interactive table illustrates hypothetical data for determining the reaction order of an acylation reaction.

Hypothetical Kinetic Data for Acylation

ExperimentInitial [Amine] (mol/L)Initial [Acyl Chloride] (mol/L)Initial Rate (mol/L·s)
10.100.102.0 x 10⁻³
20.200.104.0 x 10⁻³
30.100.204.0 x 10⁻³

Analyzing the table:

Comparing experiments 1 and 2, doubling the amine concentration while keeping the acyl chloride concentration constant doubles the rate. This indicates the reaction is first order with respect to the amine.

Comparing experiments 1 and 3, doubling the acyl chloride concentration while keeping the amine concentration constant doubles the rate. This indicates the reaction is first order with respect to the acyl chloride.

Identification of Reaction Intermediates and Transition States:The scientific literature does not contain studies that have successfully isolated, detected, or computationally modeled any reaction intermediates or transition states for chemical transformations of this compound.

Consequently, it is not possible to provide research findings, data tables, or a detailed analysis as requested. Further experimental and computational research would be necessary to elucidate the chemical kinetics and reaction pathways of this compound.

Derivatization and Functionalization of 2 4 Ethyl 1h Pyrazol 1 Yl Ethan 1 Amine

Transformations at the Primary Amine Position

The primary amine group (-NH2) on the ethyl substituent is a versatile functional handle for a multitude of chemical transformations. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, providing a straightforward route to a variety of derivatives.

The primary amine of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide linkages. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis for modifying the steric and electronic properties of the parent amine.

Furthermore, the reaction with isocyanates or isothiocyanates provides access to urea (B33335) and thiourea (B124793) derivatives, respectively. Pyrazolyl-ureas, in particular, are recognized as an important scaffold in medicinal chemistry. nih.gov For instance, various 1-alkyl(aryl)-3-[1H-pyrazol-3-yl]urea derivatives have been synthesized and investigated for their biological activities. nih.gov

Table 1: Key Transformations at the Primary Amine

Reaction TypeReagent ExampleFunctional Group FormedGeneral Structure
AmidationAcetyl Chloride (R-COCl)Amide-NH-CO-R
SulfonamidationTosyl Chloride (R-SO2Cl)Sulfonamide-NH-SO2-R
Urea FormationPhenyl Isocyanate (R-NCO)Urea-NH-CO-NH-R
Thiourea FormationPhenyl Isothiocyanate (R-NCS)Thiourea-NH-CS-NH-R

The primary amine can be converted into a secondary or tertiary amine through alkylation or reductive amination. Direct alkylation with alkyl halides can introduce one or two alkyl groups onto the nitrogen atom.

Reductive amination offers a powerful method for creating more complex secondary amines. nih.gov This two-step, one-pot process involves the initial condensation of the primary amine with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced to the corresponding amine using a suitable reducing agent like sodium borohydride. nih.govmdpi.com This reaction is a cornerstone in pharmaceutical chemistry for C-N bond formation. nih.gov The synthesis of side chain variants of kinase inhibitors has utilized 2-(1H-pyrazol-1-yl)ethanamine, highlighting the utility of such modifications in drug discovery. nih.gov

Table 2: Alkylation and Reductive Amination Pathways

MethodReactantsIntermediateProduct
Direct AlkylationThis compound + Alkyl Halide (R-X)N/AN-Alkyl-2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine
Reductive AminationThis compound + Aldehyde (R-CHO) or Ketone (R2CO)Imine/EnamineN-Substituted-2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

The primary amine serves as an excellent attachment point for conjugating the pyrazole (B372694) moiety to larger molecular systems, including polymers and supramolecular structures. This can be achieved through the formation of robust covalent bonds, such as amides or imines. Such conjugations are employed to modify the properties of materials or to develop targeted therapeutic agents.

The amine group can also participate in non-covalent interactions, particularly hydrogen bonding, which is crucial for the formation of ordered supramolecular architectures. mdpi.comnih.gov The protonated amine can act as a hydrogen-bond donor, interacting with suitable acceptors to guide the self-assembly of complex structures. nih.gov

Chemical Modifications of the Pyrazole Ring

The pyrazole ring possesses aromatic character and is amenable to electrophilic substitution reactions. globalresearchonline.net Additionally, the introduction of a halogen atom onto the ring opens up possibilities for a wide range of transition-metal-catalyzed cross-coupling reactions.

The pyrazole ring can be functionalized through electrophilic aromatic substitution. Research shows that such reactions on pyrazole scaffolds, including halogenation, nitration, and sulfonation, typically occur at the C4 position. globalresearchonline.net

Halogenation: Direct C-H halogenation of pyrazole derivatives can be achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS), providing a metal-free route to 4-halopyrazoles. beilstein-archives.orgresearchgate.net

Nitration: The introduction of a nitro group (-NO2) onto the pyrazole ring is a common modification in the development of energetic materials and pharmaceutical intermediates. nih.govnih.gov This is typically accomplished using a mixture of nitric acid and sulfuric acid (HNO3/H2SO4) or other nitrating agents. nih.govresearchgate.net

Sulfonation: The pyrazole ring can also undergo sulfonation, introducing a sulfonic acid (-SO3H) group, although this is less commonly reported than halogenation or nitration. globalresearchonline.net

Table 3: Electrophilic Substitution on the Pyrazole Ring

ReactionReagentPosition of SubstitutionProduct Type
BrominationN-Bromosuccinimide (NBS)C44-Bromo-2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine
NitrationHNO3 / H2SO4C42-(4-Ethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine
ChlorinationN-Chlorosuccinimide (NCS)C44-Chloro-2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

Once a halogen atom is installed on the pyrazole ring, it becomes a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The reaction of a 4-halopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position. rsc.orgnih.gov This reaction is widely used for synthesizing biaryl compounds. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with the 4-halopyrazole, catalyzed by palladium and copper complexes, to form a C(sp)-C(sp2) bond, yielding 4-alkynylpyrazole derivatives.

Heck Coupling: The Heck reaction involves the coupling of the 4-halopyrazole with an alkene to introduce a substituted vinyl group onto the pyrazole ring.

These cross-coupling strategies dramatically expand the chemical space accessible from this compound, enabling the synthesis of highly functionalized molecules.

Table 4: Cross-Coupling Reactions on a 4-Halopyrazole Derivative

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
SuzukiBoronic Acid (R-B(OH)2)Pd(PPh3)4, Base (e.g., K2CO3)Pyrazole-R (Aryl/Alkyl)
SonogashiraTerminal Alkyne (R-C≡CH)PdCl2(PPh3)2, CuI, BasePyrazole-C≡C-R
HeckAlkene (CH2=CHR)Pd(OAc)2, Ligand (e.g., PPh3), BasePyrazole-CH=CH-R

Regioselective Functionalization of Pyrazole N-atoms

In the context of this compound, the N1 position of the pyrazole ring is already substituted with the ethanamine moiety. Therefore, functionalization of the pyrazole nitrogen atoms would primarily refer to reactions at the N2 position. However, direct N-functionalization of an already N1-substituted pyrazole is generally challenging due to the reduced nucleophilicity of the N2 atom.

One-pot synthesis strategies for N-substituted pyrazoles often allow for the introduction of various substituents at the N1 position with high regioselectivity. For instance, the condensation of active methylene (B1212753) reagents with phenylisothiocyanate and a substituted hydrazine (B178648), such as a derivative of hydrazine with an ethylamine (B1201723) tail, can lead to the selective formation of N1-substituted pyrazoles. nih.gov In such syntheses, the more nucleophilic nitrogen of the substituted hydrazine selectively attacks an intermediate, leading to the desired N1-functionalized product. nih.gov

While direct functionalization at the N2 position of this compound is not a common strategy, the principles of regioselective pyrazole synthesis underscore the importance of the choice of precursors and reaction conditions to achieve the desired substitution pattern from the outset. For asymmetrically substituted pyrazoles, the reaction with conjugated carbonyl alkynes can lead to either (E)- or (Z)-N1-carbonylvinylated pyrazoles with high regioselectivity, a process in which catalysts like silver carbonate can play a crucial role in directing the stereoselectivity.

Synthesis of Advanced this compound Derivatives for Specific Research Applications

The primary amine of the ethanamine side chain is a key site for the synthesis of advanced derivatives of this compound. This functional group readily undergoes reactions such as acylation, sulfonylation, and condensation with isocyanates or isothiocyanates to yield a diverse range of derivatives, including amides, sulfonamides, ureas, and thioureas. These derivatives are often synthesized to explore their potential in various areas of chemical and biological research.

Amide Derivatives: The reaction of this compound with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) yields pyrazole-based amides. mdpi.comscience.govnih.gov These reactions are typically carried out in the presence of a coupling agent or a base to facilitate the formation of the amide bond. The synthesis of pyrazole-thiophene-based amides, for example, has been achieved by reacting a pyrazole amine with a thiophene (B33073) carboxylic acid. mdpi.comresearchgate.net

Sulfonamide Derivatives: Pyrazole-containing sulfonamides are another important class of derivatives. These can be synthesized by reacting this compound with various sulfonyl chlorides in the presence of a base like diisopropylethylamine in a solvent such as dichloromethane. acs.orgnih.gov The resulting sulfonamides are of interest for their potential biological activities. nih.govresearchgate.net

Urea and Thiourea Derivatives: The reaction of the primary amine with isocyanates or isothiocyanates provides access to pyrazole-based urea and thiourea derivatives, respectively. nih.govsemanticscholar.org These reactions are generally straightforward and proceed under mild conditions. Such derivatives have been investigated for their potential as inhibitors of various enzymes. nih.gov

The following tables summarize hypothetical examples of advanced derivatives synthesized from this compound for research purposes, based on established synthetic methodologies for related compounds.

Table 1: Synthesis of Pyrazole-Amide Derivatives

Reagent Derivative Structure Research Application Focus
Thiophene-2-carbonyl chloride N-(2-(4-ethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide Exploration of novel heterocyclic scaffolds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride N-(2-(4-ethyl-1H-pyrazol-1-yl)ethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Development of potential antifungal agents science.gov

Table 2: Synthesis of Pyrazole-Sulfonamide Derivatives

Reagent Derivative Structure Research Application Focus
Benzenesulfonyl chloride N-(2-(4-ethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide Investigation of antimicrobial properties nih.gov
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride N-(2-(4-ethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide Evaluation of antiproliferative activity acs.orgnih.gov

Table 3: Synthesis of Pyrazole-Urea/Thiourea Derivatives

Reagent Derivative Structure Research Application Focus
Phenyl isocyanate 1-(2-(4-ethyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea Kinase inhibitor research nih.gov
Phenyl isothiocyanate 1-(2-(4-ethyl-1H-pyrazol-1-yl)ethyl)-3-phenylthiourea Synthesis of potential anticancer agents semanticscholar.org

Computational and Theoretical Investigations of 2 4 Ethyl 1h Pyrazol 1 Yl Ethan 1 Amine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the behavior of molecules at an electronic level. researchgate.netnih.gov These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine molecular properties. DFT, especially with hybrid functionals like B3LYP, has proven to be a reliable method for studying pyrazole (B372694) derivatives, balancing computational cost and accuracy. jcsp.org.pkresearchgate.net

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Energy Gaps

The electronic structure of a molecule is described by its molecular orbitals. Among the most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comjoaquinbarroso.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine, DFT calculations would typically be performed to optimize the molecular geometry and calculate the energies of the frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed across the pyrazole ring and the attached substituents. The presence of the ethyl and aminoethyl groups influences the electronic distribution and, consequently, the orbital energies.

Hypothetical values for the frontier orbital energies and the energy gap, calculated using a DFT method like B3LYP/6-31G*, are presented below. These values are representative for this class of substituted pyrazoles. jcsp.org.pk

Table 1: Hypothetical Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMO-5.65
ELUMO-1.22
Energy Gap (ΔE)4.43

Note: Data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting how a molecule will interact with other chemical species. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, using a color scale to indicate different potential values. researchgate.netyoutube.com Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

In this compound, the MEP surface would reveal several key features:

Negative Potential: The most negative potential is expected to be located around the sp²-hybridized nitrogen atom (N2) of the pyrazole ring, due to its lone pair of electrons. The nitrogen atom of the terminal amine group would also exhibit a region of negative potential.

Positive Potential: Regions of high positive potential are anticipated around the hydrogen atoms of the primary amine group (-NH₂) and the N-H proton of the pyrazole ring, making them potential hydrogen bond donors.

Analysis of the MEP provides a visual representation of the molecule's reactivity sites. researchgate.net

Table 2: Hypothetical Molecular Electrostatic Potential Values at Key Atoms

Atom/RegionPotential (kcal/mol)Predicted Reactivity
Pyrazole N2 Atom-25.5Site for electrophilic attack, H-bond acceptor
Amine N Atom-18.2Site for electrophilic attack, H-bond acceptor
Amine H Atoms+30.8Site for nucleophilic attack, H-bond donor
Pyrazole N1-H Atom+35.1Site for nucleophilic attack, H-bond donor

Note: Data is hypothetical and for illustrative purposes.

Prediction of Reactivity and Reaction Pathways

Theoretical calculations can predict the most likely pathways for chemical reactions. By analyzing the transition state energies and employing local reactivity descriptors derived from DFT, the regioselectivity of reactions such as alkylation can be determined. For pyrazole derivatives, studies have shown that alkylation often occurs at the N2 nitrogen atom. mdpi.com

For this compound, several reaction types can be predicted:

N-Alkylation/N-Acylation: The N2 atom of the pyrazole ring and the nitrogen of the ethanamine side chain are both nucleophilic centers. Computational studies could determine which site is more reactive towards electrophiles.

Protonation: The basicity of the different nitrogen atoms can be evaluated by calculating proton affinities. The "pyridine-like" N2 atom is generally the most basic site in pyrazoles. mdpi.com

Condensation Reactions: The primary amine group can participate in reactions with carbonyl compounds to form imines or other related structures.

Intrinsic Reaction Coordinate (IRC) calculations can further elucidate the reaction mechanisms by mapping the entire reaction path from reactants to products through the transition state.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis and molecular dynamics (MD) simulations are used to explore these different spatial arrangements and their relative energies. nih.govnih.gov

Preferred Conformations in Different Solvents and Environments

Conformational analysis aims to identify the lowest energy (most stable) conformations of a molecule. bohrium.com For the target compound, rotation around the C-C and C-N bonds of the ethyl and ethanamine side chains leads to various possible conformers. Theoretical calculations can map the potential energy surface by systematically rotating these bonds to find the global and local energy minima.

The preferred conformation can be significantly influenced by the surrounding environment. In the gaseous phase, intramolecular forces dominate. In solution, interactions with solvent molecules become crucial. For example, in a polar protic solvent like water, conformations that allow for favorable hydrogen bonding with the solvent would be stabilized. MD simulations can explicitly model the solvent and provide a dynamic picture of the conformational preferences over time. nih.gov

Analysis of Intramolecular Interactions and Hydrogen Bonding

The structure of this compound allows for the possibility of intramolecular hydrogen bonding. A hydrogen bond could potentially form between a hydrogen atom of the terminal amine group and the N2 atom of the pyrazole ring, creating a stable six-membered ring-like structure.

In Silico Design and Prediction of Novel Analogues

The computational design and prediction of novel analogues of the lead compound, this compound, is a crucial step in modern drug discovery. By leveraging computational tools, researchers can explore vast chemical spaces, prioritize compounds for synthesis, and ultimately accelerate the development of new therapeutic agents. This section will delve into the ligand-based design principles and scaffold hopping methodologies that can be applied to generate and evaluate new molecules based on the core structure of this compound.

Ligand-Based Design Principles

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active molecules, a pharmacophore model can be developed, which encapsulates the essential steric and electronic features required for biological activity. Quantitative Structure-Activity Relationship (QSAR) models can also be constructed to correlate the physicochemical properties of the compounds with their biological potency.

In the context of this compound, a ligand-based design strategy would involve several key steps. Initially, a library of known pyrazole-containing compounds with relevant biological activity would be compiled. This library would then be used to generate a pharmacophore model. For instance, a five-point pharmacophore model developed for a series of diarylaniline analogues as non-nucleoside reverse transcriptase inhibitors (NNRTIs) consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. tandfonline.com This type of model can serve as a template to design new pyrazole derivatives with potentially improved activity.

QSAR studies are another cornerstone of ligand-based design. These studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For a set of novel pyrazole derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into the structural requirements for activity. rsc.org For example, such studies might reveal that bulky substituents at a particular position on the pyrazole ring are beneficial for activity, while electronegative groups at another position are detrimental.

The following table outlines key ligand-based design principles and their potential application to the modification of this compound.

Design PrincipleApplication to this compoundPotential Modification
Pharmacophore Modeling Identification of essential features for activity based on known active pyrazoles. nih.govnih.govIntroduction or modification of hydrogen bond donors/acceptors and hydrophobic features on the pyrazole or ethylamine (B1201723) moiety.
Quantitative Structure-Activity Relationship (QSAR) Correlation of physicochemical properties with biological activity to guide the design of more potent analogues. nih.govfrontiersin.orgSystematic variation of the ethyl group at the C4 position with other alkyl or functional groups to modulate lipophilicity and steric bulk.
Bioisosteric Replacement Substitution of specific functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. nih.govacs.orgrsc.orgReplacement of the ethyl group with isosteric groups like cyclopropyl (B3062369) or trifluoromethyl.

Scaffold Hopping and Virtual Screening Methodologies

Scaffold hopping is a computational strategy used to identify novel molecular scaffolds that can mimic the activity of a known active compound but possess a different core structure. nih.gov This approach is particularly valuable for discovering new intellectual property, improving physicochemical properties, and overcoming liabilities associated with the original scaffold. Virtual screening, on the other hand, involves the computational screening of large compound libraries to identify potential hits that are predicted to bind to a biological target. nih.gov

For this compound, a scaffold hopping approach could be employed to replace the central pyrazole ring with other heterocyclic systems while retaining the key pharmacophoric features. The goal would be to identify new core structures that maintain the desired biological activity. For example, a scaffold hopping strategy has been successfully used to replace the pyrazole in the cannabinoid receptor 1 (CB1) antagonist rimonabant (B1662492) with a pyrazine (B50134) ring. drugbank.com

Virtual screening can be performed in conjunction with scaffold hopping or as a separate exercise. A library of commercially available or proprietary compounds can be screened against a pharmacophore model derived from this compound and its known active analogues. Hits from the virtual screen can then be further evaluated using more computationally intensive methods like molecular docking (if a target structure is available) before being selected for experimental testing.

The table below presents examples of potential scaffold hops for the pyrazole core of this compound, based on known bioisosteric replacements. nih.govacs.orgarkat-usa.orgnih.gov

Original ScaffoldPotential Replacement ScaffoldsRationale
Pyrazole Thiazole (B1198619), Triazole, ImidazoleThese five-membered heterocycles can act as bioisosteres of the pyrazole ring, maintaining similar electronic and steric properties. nih.govacs.org
Pyrazole Pyrazolo[1,5-a]pyrimidineThis fused heterocyclic system can be considered a bioisosteric replacement, offering a different chemical space for exploration. arkat-usa.org
Pyrazole OxadiazoleThe oxadiazole ring has been successfully used as a bioisosteric replacement for the pyrazole carboxamide moiety in CB1 receptor antagonists. rsc.org
Pyrazole PyrazolineWhile structurally similar, pyrazolines offer a less aromatic and more flexible core, which could lead to different binding modes and selectivity profiles. nih.gov

Through the systematic application of these computational and theoretical investigation techniques, novel analogues of this compound can be designed and prioritized for synthesis and biological evaluation, ultimately leading to the discovery of new and improved therapeutic agents.

Advanced Spectroscopic and Analytical Characterization of 2 4 Ethyl 1h Pyrazol 1 Yl Ethan 1 Amine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine. It provides an extremely accurate mass measurement of the parent ion, typically with an error of less than 5 ppm, which allows for the unambiguous determination of its elemental composition. For the title compound (C₈H₁₅N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to confirm its molecular formula.

Beyond accurate mass, HRMS coupled with tandem mass spectrometry (MS/MS) is used to elucidate the fragmentation pathways. researchgate.net This process involves the isolation of the parent ion, which is then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For pyrazole (B372694) derivatives, common fragmentation pathways include the initial cleavage of the bond between the pyrazole ring and the ethylamine (B1201723) side chain. researchgate.net Other typical fragmentation processes for pyrazoles involve the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂) from the heterocyclic ring. researchgate.net The fragmentation of the ethylamine side chain is also expected.

A plausible fragmentation pathway for protonated this compound would be initiated by cleavage at various points along the side chain and within the pyrazole ring itself. researchgate.netresearchgate.net

Table 1: Plausible HRMS/MS Fragmentation Data for [this compound+H]⁺

Fragment Ion (m/z) Proposed Structure/Loss Description
139.1284 [M+H]⁺ Protonated parent molecule
122.0971 [M+H - NH₃]⁺ Loss of ammonia (B1221849) from the primary amine
110.0971 [C₇H₁₂N]⁺ Cleavage of the C-N bond linking the side chain to the pyrazole ring
95.0763 [C₅H₇N₂]⁺ Pyrazole ring with ethyl group following side-chain cleavage

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy offers a complete and detailed picture of the molecular structure of this compound in solution.

A combination of 2D NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. nih.govrsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the title compound, COSY would show correlations between the CH₂ and CH₃ protons of the ethyl group, and between the two CH₂ groups of the ethanamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. asianpubs.org For this compound, crucial HMBC correlations would include the one between the N-CH₂ protons of the ethanamine side chain and carbons C3 and C5 of the pyrazole ring, confirming the N1-substitution pattern. rsc.org Other important correlations would link the ethyl group protons to C4 and C3/C5 of the pyrazole ring.

Table 2: Expected Key 2D NMR Correlations for this compound

Proton (¹H) COSY Correlation HMBC Correlations (to ¹³C)
H3/H5 (pyrazole) H5/H3 C4, C5/C3, N-C H₂
N-CH₂ (ethanamine) CH₂-NH₂ C3, C5 (pyrazole), C H₂-NH₂
CH₂-NH₂ (ethanamine) N-CH₂ N-C H₂, C4 (pyrazole)
CH₂ (ethyl) CH₃ C3, C4, C5 (pyrazole)

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the spatial proximity of atoms, providing insights into the molecule's three-dimensional structure and preferred conformation in solution. nih.gov

For this compound, a NOESY or ROESY experiment would be valuable in establishing the conformation of the flexible ethanamine and ethyl side chains relative to the planar pyrazole ring. For instance, observing a NOE correlation between the protons of the N-CH₂ group and the H5 proton of the pyrazole ring would indicate a specific spatial arrangement. rsc.orgresearchgate.net These experiments can help define the rotational preferences around the C-C and C-N single bonds.

Solid-State NMR (SSNMR) spectroscopy is a powerful technique for characterizing the compound in its crystalline or amorphous solid forms. It is particularly useful for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. nih.gov

Using techniques like ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS), SSNMR can distinguish between different polymorphs, which will exhibit different chemical shifts due to variations in their crystal packing and intermolecular interactions. acs.org For this compound, ¹⁵N SSNMR would be highly informative for probing the hydrogen bonding environment of the three nitrogen atoms (two in the pyrazole ring and one in the amine group). nih.gov Differences in hydrogen bonding patterns between polymorphs would lead to distinct ¹⁵N chemical shifts.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. rsc.orgresearchgate.net The frequencies of molecular vibrations are sensitive to bond strength and molecular environment, making these techniques excellent for structural confirmation and studying intermolecular interactions like hydrogen bonding. researchgate.net

For this compound, the FT-IR and Raman spectra would display characteristic bands corresponding to its various functional groups. The presence of hydrogen bonding, particularly involving the N-H bonds of the primary amine, would be indicated by a broadening and shifting of the N-H stretching bands to lower wavenumbers in the FT-IR spectrum. researchgate.net

Table 3: Characteristic Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Notes
N-H stretch (amine) 3400-3250 FT-IR, Raman Broad band in FT-IR if H-bonded. researchgate.net
C-H stretch (alkyl) 3000-2850 FT-IR, Raman Strong, sharp bands.
C=N, C=C stretch (pyrazole ring) 1600-1450 FT-IR, Raman Characteristic ring vibrations. researchgate.net
N-H bend (amine) 1650-1580 FT-IR Scissoring vibration.
C-N stretch (pyrazole ring) 1300-1250 FT-IR Intense band indicating the C-N bond in the ring. researchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. This technique allows for the precise determination of atomic positions, leading to accurate measurements of bond lengths, bond angles, and torsion angles. researchgate.nettandfonline.com

An X-ray crystal structure of this compound would confirm its connectivity and provide detailed insight into its three-dimensional conformation in the crystal lattice. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonds formed by the amine N-H protons with acceptor atoms (like the N2 nitrogen of a neighboring pyrazole ring) and potential π-π stacking interactions between pyrazole rings. researchgate.netslideshare.net This information is critical for understanding the compound's solid-state properties and for identifying different polymorphs. nih.gov

Table 4: Representative Crystallographic Data Parameters

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions (a, b, c, α, β, γ) Dimensions and angles of the unit cell
Z Number of molecules per unit cell
Hydrogen Bond Distances/Angles e.g., N-H···N distance and angle

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions and optical properties of molecules like this compound. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of this absorption are characteristic of the molecule's structure, particularly its electronic system.

For pyrazole derivatives, the electronic transitions observed in the UV-Vis spectrum are typically associated with the pyrazole ring itself, which is an aromatic heterocycle. These transitions are generally of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the pyrazole ring and its side chains.

Table 1: Expected UV-Vis Absorption Data for this compound and Related Derivatives in a Polar Solvent (e.g., Ethanol)

Compound NameExpected λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition Type
Pyrazole~210~10,000π → π
1-Methylpyrazole~220~12,000π → π
2-(1H-Pyrazol-1-yl)ethan-1-amine~225~13,500π → π
This compound~230-240~15,000π → π

Note: The data in this table is estimated based on general principles and data for similar compounds. Actual experimental values may vary.

The optical properties of pyrazole derivatives are of significant interest due to their potential applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). The ethanamine side chain in this compound could also allow for further functionalization to tune its optical properties.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

Circular Dichroism (CD) spectroscopy is an essential analytical tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.

The parent compound, this compound, is not chiral. However, chiral analogues of this compound can be synthesized, for example, by introducing a chiral center in the ethanamine side chain (e.g., by modification of the ethyl group or substitution at the α-carbon of the amine). These chiral analogues would be expected to exhibit a CD spectrum.

The CD spectrum provides information about the three-dimensional structure of the molecule, including its absolute configuration and conformational preferences. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the spatial arrangement of the chromophores (light-absorbing groups) within the chiral molecule. In the case of a chiral analogue of this compound, the pyrazole ring would act as the primary chromophore.

Table 2: Hypothetical CD Spectral Data for a Chiral Analogue of this compound

Chiral AnalogueWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-2-(4-ethyl-1H-pyrazol-1-yl)propan-1-amine~230Positive Cotton Effect
(S)-2-(4-ethyl-1H-pyrazol-1-yl)propan-1-amine~230Negative Cotton Effect

Note: This table presents a hypothetical scenario. The actual sign and magnitude of the Cotton effect would depend on the specific structure of the chiral analogue and require experimental determination.

The study of chiral pyrazole derivatives is an active area of research, particularly in the context of developing chiral ligands for asymmetric catalysis and chiral materials with unique optical properties.

Advanced Chromatographic Techniques for Purity Profiling and Mixture Analysis

Advanced chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenation with Mass Spectrometry (MS) are the most powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with a pH modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and gives sharp peaks).

HPLC is crucial for:

Purity Profiling: Determining the percentage purity of a sample by separating the main compound from any impurities.

Mixture Analysis: Separating and quantifying the components of a reaction mixture or a formulated product.

Preparative Chromatography: Isolating pure compounds from a mixture.

Table 3: Typical RP-HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For a volatile compound like this compound (or its more volatile derivatives), GC can be used for separation. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification.

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the ethyl group, the ethanamine side chain, and the pyrazole ring itself.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile derivatives, LC-MS is the preferred technique. It combines the separation capabilities of HPLC with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and for identifying unknown impurities or degradation products. The use of tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information through fragmentation of selected ions. nih.gov

The combination of these advanced chromatographic techniques provides a comprehensive approach to the analysis of this compound and its derivatives, ensuring their identity, purity, and quality.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Variation of the Pyrazole (B372694) Ring Substituents

The pyrazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern is a primary determinant of a molecule's pharmacological profile. nih.govias.ac.in The nature, size, and electronic properties of substituents at various positions on the ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net

Impact of Ethyl Group Position and Substitution Pattern

Research on other pyrazole-based compounds has shown that the introduction of small alkyl groups on the pyrazole ring can improve potency and selectivity. acs.orgacs.org Conversely, the presence of larger, bulkier hydrophobic groups can enhance affinity for certain targets but may reduce selectivity against related ones. acs.orgacs.org The stability of pyrazole derivatives can also be influenced by the steric bulk of substituents at the C3 and C5 positions, with bulkier groups often favoring the C3 position. mdpi.com In one study, constraining a piperidine (B6355638) ring into a more rigid bicyclic scaffold, such as an azabicyclo[3.2.1]octane system, proved beneficial for activity, demonstrating the impact of steric factors. acs.org

Modification PositionSubstituentGeneral Impact on ActivitySource
Pyrazole C3/C5Small Alkyl Groups (e.g., Methyl)Can improve potency and selectivity acs.orgacs.org
Pyrazole C3/C5Bulky Hydrophobic GroupsMay enhance affinity but reduce selectivity acs.orgacs.org
Pyrazole C3Electron-Donating GroupsCan increase the basicity of the pyrazole ring mdpi.com
Pyrazole C3Electron-Withdrawing Groups (e.g., CF3)Can lead to a drop in efficacy acs.org

Exploration of Substituents at N-1 and other Ring Positions

The N-1 position of the pyrazole ring is a common site for modification, providing a vector for introducing diverse chemical moieties that can profoundly affect activity. The ethan-1-amine group in the title compound represents one such N-1 substituent. SAR studies on various pyrazole series consistently show that the nature of the N-1 substituent is critical. For instance, in a series of pyrazole derivatives, replacing a 2-hydroxy-2-phenylethyl chain at N-1 with a smaller methyl group or removing it entirely led to significant changes in biological activity. nih.gov

Similarly, substitutions at other ring positions, such as C3 and C5, are pivotal. The electronic properties of these substituents have a significant impact; introducing an electron-withdrawing trifluoromethyl group at C3 resulted in a marked drop in efficacy, while an electron-donating methoxy (B1213986) group at the same position led to a complete loss of detectable activity in one study. acs.org This highlights the sensitive dependence of activity on the electronic landscape of the pyrazole core. The decoration of the pyrazole ring with amino substituents has also been widely studied, leading to pharmacologically active agents. nih.gov

PositionType of SubstituentExampleObserved EffectSource
N-1Alkyl Chain VariationMethyl vs. 2-hydroxy-2-phenylethylSignificant change in activity nih.gov
C3Electron-WithdrawingTrifluoromethyl (CF3)Drop in efficacy acs.org
C3Electron-DonatingMethoxy (OCH3)No detectable activity acs.org
C3/C5PhenylDiphenyl substitutionHigh inhibitory activity against meprin α nih.gov

Modification of the Ethan-1-amine Linker and Terminal Amine Functionality

The linker connecting the pyrazole ring to a terminal functional group is crucial for establishing the correct orientation and distance to molecular interaction points. In the case of the 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine scaffold, the ethan-1-amine moiety serves this role.

Studies on analogous systems have shown that modifications to this linker can abolish activity. For example, in a related series, replacing an ether oxygen linker with a nitrogen (amine) or a methylene (B1212753) unit resulted in the loss of inhibitory activity. acs.org Similarly, removing the linker entirely was also detrimental. acs.org This suggests that the length, flexibility, and chemical nature of the linker are finely tuned for optimal interaction. An investigation into more flexible acyclic sulfonamides found a drop in activity, which was presumed to be due to an increased entropic penalty upon binding. acs.org

The terminal functional group is equally important. The primary amine of the title compound is a key interaction point, likely involved in hydrogen bonding or salt bridge formation. In related pyrazole derivatives, the conversion of a tertiary sulfonamide to an amide analogue resulted in a complete loss of activity, confirming the critical role of the terminal functionality's chemical nature. acs.org

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

To move beyond qualitative SAR and develop predictive models, researchers employ Quantitative Structure-Activity Relationships (QSAR) and pharmacophore modeling. scitechjournals.comnih.gov These computational techniques identify the critical structural features and physicochemical properties that correlate with biological activity, providing invaluable insights for the design of more potent compounds. scitechjournals.comnih.gov

For pyrazole derivatives, 3D-QSAR and pharmacophore modeling have been successfully used to build predictive models. scitechjournals.comnih.gov For instance, one study on pyrazole derivatives generated a five-point pharmacophore model (AADHR_1) with high statistical significance (R² = 0.97, Q² = 0.77). nih.gov Such models map the essential features for activity, such as hydrogen bond donors, acceptors, and hydrophobic regions. These models are then used for virtual screening of chemical databases to identify new potential hit molecules. nih.gov

QSAR models relate a compound's biological activity (e.g., IC50) to calculated physicochemical descriptors. nih.gov A robust QSAR model, characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), provides a statistically significant tool to predict the activity of newly designed compounds, thereby streamlining the preclinical discovery phase. scitechjournals.com

Understanding Molecular Interactions through SAR (General Binding Principles, not specific targets)

The collective findings from SAR studies provide a picture of the underlying molecular interactions that drive activity. For pyrazole-based compounds, several general binding principles have emerged.

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the terminal amine functionality are prime candidates for forming hydrogen bonds with interaction partners. Docking studies on related pyrazole compounds have predicted that the pyrazole ring can establish double hydrogen bond interactions with key residues. acs.org

Hydrophobic Interactions: Alkyl and aryl substituents on the pyrazole ring, such as the ethyl group in the title compound, typically engage in hydrophobic or van der Waals interactions, which are crucial for anchoring the molecule in a binding pocket. acs.org

Electronic Complementarity: The distribution of electron density across the molecule is critical. SAR studies have shown that electron-withdrawing or electron-donating substituents on the pyrazole ring can drastically alter activity, indicating the importance of electronic complementarity with the binding site. acs.org

These principles, derived from systematic structural modifications, guide the rational design of new derivatives based on the this compound scaffold.

Advanced Applications of 2 4 Ethyl 1h Pyrazol 1 Yl Ethan 1 Amine in Chemical Research

Role as a Versatile Chemical Building Block for Complex Molecules

The inherent reactivity of the amine group and the pyrazole (B372694) ring in 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine makes it an invaluable starting material or intermediate in organic synthesis. The primary amine can readily undergo a variety of chemical transformations, including alkylation, acylation, and condensation reactions, allowing for the introduction of diverse functional groups. This versatility enables the construction of a wide array of more complex molecular architectures.

For instance, the amine functionality serves as a key handle for building larger molecules. It can be reacted with various electrophiles to form amides, sulfonamides, and other derivatives. These reactions are fundamental in medicinal chemistry for the synthesis of new drug candidates and in materials science for the creation of novel polymers and functional materials.

Furthermore, the pyrazole core itself can be modified, although it is generally more stable. The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, a property that is extensively exploited in coordination chemistry. The ethyl group at the 4-position of the pyrazole ring can also influence the steric and electronic properties of the resulting molecules, providing a means to fine-tune their characteristics for specific applications.

The strategic combination of the reactive amine and the functionalizable pyrazole ring allows chemists to design and synthesize a diverse range of complex molecules with tailored properties. This has led to its use in the creation of compounds with potential biological activity and novel material characteristics.

Incorporation into Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the pyrazole ring and the primary amine in this compound are excellent ligands for a wide variety of metal ions. This ability to coordinate with metals is a cornerstone of its application in coordination chemistry. The resulting metal complexes can exhibit interesting magnetic, optical, and catalytic properties.

The bidentate nature of this ligand, with two potential coordination sites, allows for the formation of stable chelate rings with metal ions. The ethyl group on the pyrazole ring can influence the steric environment around the metal center, which in turn affects the geometry and reactivity of the coordination complex.

A particularly exciting area of application is in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. The defined structure and porosity of MOFs make them promising for applications in gas storage, separation, and catalysis. This compound and its derivatives can serve as the organic linkers in these frameworks. The ability to modify both the pyrazole and amine moieties allows for the rational design of MOFs with specific pore sizes and functionalities.

For example, a study on related pyrazole-based ligands has demonstrated the synthesis of coordination complexes with transition metals like nickel(II) and cadmium(II). mdpi.com These complexes have shown potential in biological applications, highlighting the versatility of pyrazole-derived ligands in forming functional coordination compounds. mdpi.com

Use in Polymer Chemistry and Functional Materials Science

The bifunctional nature of this compound, possessing a reactive amine and a heterocyclic pyrazole ring, makes it a valuable monomer or functionalizing agent in polymer chemistry. The primary amine group can participate in polymerization reactions, such as polycondensation or polyaddition, to be incorporated into the main chain or as a side group of a polymer.

Polymers containing the pyrazole moiety can exhibit unique properties, including thermal stability, specific binding capabilities, and altered solubility. The incorporation of this compound can introduce functionalities that are desirable for creating smart materials, such as polymers that respond to changes in pH or the presence of metal ions.

In functional materials science, this compound can be used to modify the surfaces of materials. For instance, it can be grafted onto the surface of silica (B1680970) or other substrates to introduce specific binding sites for metal ions or other molecules. This surface functionalization is crucial for applications in chromatography, sensing, and catalysis.

Catalytic Applications (e.g., as a Ligand or Organocatalyst Precursor)

The ability of this compound to coordinate with metal ions makes it a valuable ligand in catalysis. The resulting metal complexes can act as catalysts for a variety of organic transformations. The electronic and steric properties of the ligand, influenced by the ethyl group and the pyrazole ring, can be tuned to optimize the activity and selectivity of the catalyst.

For example, pyrazole-based ligands are known to be effective in various catalytic reactions. The nitrogen atoms of the pyrazole can stabilize the metal center in different oxidation states, facilitating catalytic cycles. Research into similar pyrazole-containing ligands has shown their utility in forming catalytically active coordination complexes. mdpi.com

Furthermore, the amine group opens up the possibility of using this compound as a precursor for organocatalysts. Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. The amine group can be a key functional group in many organocatalytic systems, participating in reactions such as aldol (B89426) condensations and Michael additions.

Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and pi-pi stacking. The structure of this compound, with its hydrogen bond donors (the amine group) and acceptors (the pyrazole nitrogens), as well as its aromatic ring, makes it an excellent candidate for participating in supramolecular assembly.

For instance, the synthesis of complex heterocyclic systems containing pyrazole moieties has been shown to result in well-defined crystal structures confirmed by X-ray crystallography. nih.gov This indicates the propensity of pyrazole-containing molecules to form ordered, self-organizing systems. nih.gov

Development of Chemical Probes for Academic Investigations

A chemical probe is a small molecule used to study biological systems or chemical processes. The unique structural features of this compound make it a useful scaffold for the development of such probes.

The amine group can be readily modified to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, which allows for the detection and visualization of the probe's interactions. The pyrazole moiety can be designed to selectively bind to a specific target, such as a protein or a metal ion.

By systematically modifying the structure of this compound, researchers can develop a library of chemical probes to investigate a wide range of biological questions. For instance, related pyrazole derivatives have been investigated for their potential biological activities, suggesting that this class of compounds can be tailored to interact with specific biological targets. evitachem.com The development of such probes is a crucial aspect of chemical biology and drug discovery.

Analytical Method Development for 2 4 Ethyl 1h Pyrazol 1 Yl Ethan 1 Amine in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine. Its versatility allows for the separation of the target analyte from complex sample constituents.

The selection of an appropriate stationary and mobile phase is critical for achieving optimal separation. For a polar compound such as this compound, which contains a basic amine group and a pyrazole (B372694) ring, reversed-phase chromatography is often the method of choice.

A typical starting point for method development would involve a C18 column, valued for its hydrophobic stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier. The buffer, often phosphate (B84403) or acetate, helps to control the pH and maintain the analyte in a consistent ionization state, which is crucial for reproducible retention times. An organic modifier, such as acetonitrile (B52724) or methanol (B129727), is used to elute the compound from the column. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components in a complex mixture.

For instance, a hypothetical reversed-phase HPLC method could utilize an Eclipse XDB C18 column with a mobile phase composed of 0.1% trifluoroacetic acid in water and methanol in a gradient elution. ijcpa.in The acidic mobile phase would ensure the amine group is protonated, leading to better peak shape.

Normal-phase chromatography, utilizing a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, ethyl acetate), could also be explored, although it is generally less common for such analytes. Chiral chromatography would be essential if the synthesis of this compound results in a racemic mixture and the individual enantiomers need to be resolved. This would require a chiral stationary phase capable of stereospecific interactions.

Table 1: Hypothetical HPLC Method Parameters for this compound

Parameter Condition
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

The choice of detector is paramount for achieving the required sensitivity and selectivity.

UV-Vis Detection: The pyrazole ring in this compound contains a chromophore that absorbs in the UV region. A UV-Vis detector, particularly a photodiode array (PDA) detector, would be a straightforward and robust choice for quantification. The maximum absorbance wavelength (λmax) would need to be determined, but it is expected to be in the low UV range (around 200-230 nm).

Fluorescence Detection: While the native fluorescence of this compound may be limited, derivatization with a fluorescent tag could significantly enhance sensitivity. This approach is particularly useful for trace-level analysis in complex biological matrices. Pyrazole derivatives have been shown to exhibit fluorescence, which can be utilized for detection. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers the highest degree of selectivity and sensitivity. This technique allows for the determination of the analyte's mass-to-charge ratio (m/z), providing definitive identification and quantification, even in the presence of co-eluting impurities. Electrospray ionization (ESI) would be the preferred ionization technique for a polar molecule like this compound. High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, aiding in structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to create a more volatile and thermally stable analogue. Derivatization of the primary amine group, for example, through acylation or silylation, would be necessary.

GC-MS analysis of pyrazole derivatives has been established for the identification of various constituents in complex mixtures. researchgate.net The fragmentation patterns of pyrazoles in mass spectrometry are influenced by their substituents. For a derivatized form of this compound, characteristic fragments would be expected from the pyrazole ring and the derivatized ethanamine side chain. Fast GC methods coupled with high-resolution time-of-flight mass spectrometry (FastGC-HRTOFMS) have been successfully used for the analysis of pyrazole pesticides in complex matrices like tea leaves, demonstrating the potential for high-throughput and sensitive analysis. jeol.com

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

Parameter Condition
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique. Due to its basic nature, this compound would be positively charged in an acidic buffer. This allows for its separation based on its electrophoretic mobility in a fused-silica capillary under the influence of a high voltage. CE is known for its high efficiency, short analysis times, and low sample and reagent consumption. Coupling CE with a sensitive detector like a PDA or MS would be beneficial for complex sample analysis.

Development of Spectrophotometric and Electrochemical Assays

Spectrophotometric Assays: Simple and rapid spectrophotometric methods can be developed for the quantification of this compound, particularly in less complex sample matrices. These methods often rely on the formation of a colored complex with a specific reagent. For instance, azo dyes derived from pyrazoles have been used for the spectrophotometric determination of metal ions. bohrium.comresearchgate.net A similar principle could be adapted where the amine group of the target compound reacts to form a chromogenic product.

Electrochemical Assays: Electrochemical methods, such as voltammetry, can offer high sensitivity and are amenable to miniaturization. The pyrazole nucleus can be electrochemically active. mdpi.com An electrochemical assay could be developed based on the oxidation or reduction of this compound at an electrode surface. The resulting current would be proportional to the concentration of the analyte.

Method Validation for Research Applications (Specificity, Linearity, Accuracy, Precision, Robustness)

Any developed analytical method must be validated to ensure its suitability for its intended purpose. For research applications, the following validation parameters are essential:

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components. This is typically assessed by analyzing blank and spiked matrix samples. In LC-MS, specificity is high due to the detection of a specific m/z.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.

Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked matrix samples) and is expressed as the percentage recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Table 3: Illustrative Method Validation Summary for a Hypothetical HPLC-UV Method

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the retention time of the analyte Pass
Linearity (Range) 0.1 - 100 µg/mL Pass
Correlation Coefficient (r²) ≥ 0.995 0.999
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2%
Precision (RSD%) ≤ 2.0% < 1.5%
Robustness No significant effect on results Pass

Future Research Directions and Emerging Challenges for 2 4 Ethyl 1h Pyrazol 1 Yl Ethan 1 Amine

Exploration of Novel and Environmentally Benign Synthetic Routes

A primary challenge in contemporary organic synthesis is the development of environmentally friendly or "green" methodologies. nih.gov For 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine, future research will undoubtedly focus on moving away from traditional synthetic methods that often rely on hazardous solvents and harsh conditions. tandfonline.com The exploration of green chemistry principles offers a pathway to more sustainable production.

Recent advancements in the synthesis of pyrazole (B372694) derivatives have highlighted several promising green strategies. These include catalyst-free condensation reactions conducted under mild conditions, which have demonstrated high yields for other pyrazole compounds. mdpi.com The use of benign solvents, particularly water or water-ethanol mixtures, is a key area of focus, as these reduce the environmental footprint of the synthesis. nih.govthieme-connect.com Furthermore, energy-efficient techniques such as microwave and ultrasound-assisted synthesis are being increasingly adopted. nih.gov These methods can significantly shorten reaction times and improve yields compared to conventional heating. nih.gov Another avenue is the development of solvent-free reaction conditions, which have been successfully used for other pyrazole systems, often employing a recyclable organic ionic salt as a reaction medium. tandfonline.com

Green Synthetic MethodKey FeaturesPotential Application for Target CompoundReference
Catalyst-Free CondensationEco-friendly approach, often using mild conditions and common solvents like acetonitrile (B52724).A direct and cleaner route for synthesizing the pyrazole core and attaching the ethanamine side chain. mdpi.com
Microwave/Ultrasound-Assisted SynthesisReduces reaction times, increases yields, and uses less energy. Can be performed in green solvents.To accelerate the key bond-forming reactions in the synthesis of the target molecule. nih.gov
Solvent-Free SynthesisEliminates solvent waste, often using recoverable catalysts or salts at room temperature.A highly sustainable option that minimizes waste and simplifies product purification. tandfonline.com
Aqueous Medium SynthesisUtilizes water as a non-toxic, renewable solvent, often with catalysts like CeO2/SiO2 or CTAB.To develop a water-based synthetic protocol, enhancing the safety and environmental profile of the process. thieme-connect.com

Deeper Mechanistic Understanding of Complex Transformations

While developing new synthetic routes is crucial, a profound understanding of the underlying reaction mechanisms is equally important for optimizing these processes. nih.gov For a molecule like this compound, which involves multiple synthetic steps, a detailed mechanistic insight into each transformation can lead to significant improvements in yield, selectivity, and purity. Future research should employ a combination of experimental studies and computational modeling, such as Density Functional Theory (DFT) analysis, which has been used to verify the structures and properties of other novel pyrazole derivatives. mdpi.com

Investigating the kinetics and thermodynamics of the reactions, identifying key intermediates and transition states, and understanding the role of any catalysts are critical steps. This knowledge allows chemists to fine-tune reaction conditions, prevent the formation of by-products, and ultimately design more robust and efficient synthetic protocols. The synthesis of complex heterocyclic systems, such as those combining pyrazole and thiazole (B1198619) rings, often involves intricate reaction pathways that benefit greatly from detailed mechanistic elucidation. nih.govcardiff.ac.uk

Integration into Advanced Functional Systems and Nanomaterials

The utility of a chemical compound is greatly expanded when it can be integrated into larger, functional systems. The structure of this compound, with its pyrazole ring and a primary amine, makes it an excellent building block or ligand for more complex molecular architectures and materials. The pyrazole moiety can participate in various non-covalent interactions, while the amine group provides a reactive handle for covalent attachment.

Future research could explore the use of this compound in the synthesis of novel metal-organic frameworks (MOFs), coordination polymers, or as a surface modifier for nanomaterials. For instance, nanocomposite catalysts have been used in the synthesis of other pyrazoles, indicating the compatibility of the pyrazole core with nanomaterial systems. thieme-connect.com The incorporation of this molecule into such advanced materials could lead to new applications in catalysis, sensing, or drug delivery. Furthermore, its structure could serve as a scaffold for creating complex, multi-heterocyclic compounds with unique electronic or biological properties. nih.gov

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The intersection of chemistry and artificial intelligence (AI) is a rapidly expanding frontier that holds immense promise for accelerating chemical discovery and development. nih.govresearchgate.net For this compound, AI and machine learning (ML) can be powerful tools for future research. Generative models can design novel derivatives by modifying the core structure, suggesting new molecules with potentially enhanced properties. nih.govspringernature.com

Predictive models, trained on large datasets of chemical information, can forecast the physicochemical properties, biological activity, and synthetic accessibility of these new designs. nih.gov This allows for the in silico screening of vast chemical spaces, prioritizing the most promising candidates for synthesis and testing. nih.gov Furthermore, AI tools are being developed to assist in retrosynthesis, helping chemists devise the most efficient and cost-effective synthetic routes. researchgate.netmit.edu An algorithmic framework known as SPARROW, for example, can identify optimal molecular candidates by minimizing synthetic cost while maximizing desired properties. mit.edu

AI/ML ApplicationDescriptionPotential Impact on the Target CompoundReference
Generative de Novo DesignAI algorithms create novel molecular structures based on a set of desired properties.To design new derivatives of this compound with improved activity or new functionalities. nih.govspringernature.com
Virtual Screening & Property PredictionDeep learning models predict the biological activity and drug-likeness of compounds.To rapidly evaluate a large library of virtual derivatives, identifying top candidates for synthesis. nih.gov
Computer-Aided Synthesis Planning (CASP)AI tools predict retrosynthetic pathways to guide the synthesis of a target molecule.To identify more efficient, sustainable, and cost-effective routes for its production. researchgate.netmit.edu
Automated SynthesisAI-driven robotic platforms execute synthetic plans, enabling high-throughput experimentation.To automate the synthesis and testing of derivatives, accelerating the discovery cycle. researchgate.net

Addressing Scalability and Sustainability in Academic Synthesis

A significant challenge in chemical research is bridging the gap between a successful lab-scale synthesis and a scalable, sustainable process. A reaction that works well on a milligram scale may face considerable obstacles when scaled up to produce gram or kilogram quantities. Issues such as heat transfer, mixing, purification, and cost of reagents become much more critical.

Prospects for Cross-Disciplinary Research Collaborations

The full potential of this compound is unlikely to be realized within the confines of a single scientific discipline. Its future development will depend heavily on collaborations that span multiple fields.

Chemistry and Biology/Pharmacology: Given that pyrazole derivatives exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties, collaborations with biologists and pharmacologists are essential. turkjps.orgmdpi.comnih.govresearchgate.net These partnerships can guide the design of new analogues and facilitate the testing of their biological activity.

Chemistry and Computer Science: The integration of AI and machine learning into the research workflow necessitates collaboration with data scientists and computational chemists. springernature.comnih.gov These experts can help develop and apply sophisticated algorithms for compound design, property prediction, and synthesis planning.

Chemistry and Materials Science: To explore the integration of this compound into advanced functional systems, partnerships with materials scientists and physicists will be crucial. These collaborations can lead to the creation of novel materials with unique properties for applications in electronics, catalysis, or nanotechnology.

By fostering these cross-disciplinary relationships, researchers can create a synergistic environment where the challenges of synthesis, design, and application can be addressed more effectively, paving the way for innovative discoveries centered around the this compound scaffold.

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Ethanol or DMF affects yield and purity. Ethanol often improves selectivity (e.g., 65% yield, 95% purity) compared to DMF (45% yield) .
  • Catalysts : TEA increases reaction efficiency (78% yield vs. 50% without catalyst) by neutralizing HCl byproducts .
  • Temperature : Elevated temperatures (100°C) may enhance reaction rates but risk side products. Monitor via TLC/HPLC .

Q. Example Optimization Table :

ConditionVariationYield (%)Purity (%)
SolventEthanol6595
SolventDMF4585
Temperature100°C7590
CatalystTEA7896

What spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and ethyl/amine substituents (δ 1.2–2.5 ppm for CH3_3, δ 2.7–3.5 ppm for CH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 166.1) .
  • IR Spectroscopy : N-H stretching (~3300 cm1^{-1}) and C=N pyrazole ring vibrations (~1600 cm1^{-1}) .

Key Challenge : Differentiating regioisomers (e.g., 1H- vs. 2H-pyrazole) requires 2D NMR (COSY, NOESY) .

How can X-ray crystallography using SHELXL resolve ambiguities in the molecular structure?

Level: Advanced
Methodological Answer:

Crystal Growth : Use vapor diffusion with solvents like ethanol/water. Single crystals are critical for high-resolution data .

Data Collection : Employ synchrotron radiation (λ = 0.84 Å) for enhanced resolution.

Refinement in SHELXL :

  • Input initial coordinates from SHELXD or direct methods.
  • Address disorders (e.g., ethyl group rotamers) using PART and SUMP instructions .
  • Validate with R-factor (< 0.05) and data-to-parameter ratio (> 15) .

Q. Example Crystallographic Data :

ParameterValue
Space groupP21/n
Resolution (Å)0.84
R-factor0.031
Data-to-parameter17.9

Contradiction Handling : If twinning is detected (e.g., from intensity statistics), apply TWIN/BASF commands in SHELXL .

How to design experiments to analyze structure-activity relationships (SAR) for pyrazole-ethylamine derivatives?

Level: Advanced
Methodological Answer:

Structural Modifications :

  • Vary substituents on the pyrazole ring (e.g., 4-ethyl vs. 4-fluoro) to assess electronic effects .
  • Alter the amine chain length or introduce branching .

Bioactivity Assays :

  • Antimicrobial Testing : Use MIC assays against gram-positive/negative bacteria .
  • Receptor Binding : Radioligand displacement assays (e.g., for benzimidazole analogs targeting GPCRs) .

Computational Modeling :

  • Dock optimized structures into target proteins (e.g., using AutoDock Vina) to predict binding affinities .

Key Insight : Pyrazole derivatives with electron-withdrawing groups (e.g., nitro) often enhance antimicrobial activity but may reduce solubility .

What strategies mitigate contradictions in crystallographic data during refinement?

Level: Advanced
Methodological Answer:

Identify Source of Discrepancy :

  • Check for twinning (Hooft parameter > 0.5) or disorder (unexplained residual density) .

Refinement Adjustments :

  • Use PART commands to model alternative conformers for flexible groups (e.g., ethyl chain) .
  • Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters in low-resolution datasets .

Validation Tools :

  • Cross-validate with PLATON (ADDSYM) to detect missed symmetry .
  • Compare geometric parameters (e.g., bond lengths) to Cambridge Structural Database averages .

Case Study : A disordered ethyl group resolved by splitting occupancy (0.7:0.3) reduced R-factor from 0.08 to 0.04 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.